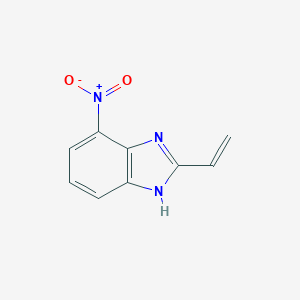

2-Vinyl-4-nitro-1H-benzimidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Vinyl-4-nitro-1H-benzimidazole is a benzimidazole derivative featuring a vinyl group at position 2 and a nitro group at position 4. The benzimidazole core is a bicyclic aromatic system composed of fused benzene and imidazole rings, known for its versatility in medicinal chemistry due to its ability to mimic purine bases and interact with biological targets . This compound is hypothesized to exhibit antineoplastic and antioxidant activities, as nitro-substituted benzimidazoles are frequently studied for their cytotoxic effects .

科学研究应用

Antiviral Activity

Research has shown that benzimidazole derivatives, including 2-vinyl-4-nitro-1H-benzimidazole, exhibit potent antiviral properties. For instance, studies indicate that certain benzimidazole compounds can inhibit HIV-1 reverse transcriptase (RT), with modifications at the C4 position enhancing their potency significantly. The structure-activity relationship (SAR) analyses reveal that specific substitutions can lead to nanomolar inhibitors effective against both wild-type and mutant strains of the virus .

Antiparasitic Properties

The compound has been evaluated for its antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrate that derivatives of this compound can improve biological activity profiles, leading to potential new treatments for parasitic infections . The following table summarizes the IC50 values for various derivatives against T. cruzi:

| Compound | IC50 (μM) |

|---|---|

| This compound | 4.8 |

| Benznidazole (control) | <0.1 |

Anticancer Activity

The antiproliferative effects of benzimidazole derivatives have been extensively studied, with promising results against various cancer cell lines. For example, compounds derived from this compound have shown significant cytotoxicity against human cancer cell lines such as HCT116 and MDA-MB-231, with IC50 values indicating effective inhibition of tumor growth .

Synthesis of Functional Polymers

This compound serves as a building block in the synthesis of advanced polymers with unique properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for applications in electronics and protective coatings .

Nanomaterials and Sensors

The compound's ability to form supramolecular assemblies has led to its use in developing nanoscale materials for sensors and electronic devices. The incorporation of benzimidazole units into nanostructures allows for improved sensing capabilities due to their chemical stability and electronic properties .

HIV Reverse Transcriptase Inhibition

A detailed study on a series of benzimidazole derivatives highlighted how modifications at different positions on the ring significantly influenced their inhibitory activity against HIV RT. The most potent compound demonstrated an IC50 value of 0.2 μM against the wild-type virus and maintained efficacy against resistant strains .

Antiparasitic Drug Development

In a recent investigation, researchers synthesized a series of this compound derivatives and assessed their activity against T. cruzi. The results indicated that specific structural modifications led to enhanced antiparasitic effects compared to traditional treatments like Benznidazole .

常见问题

Basic Questions

Q. What are the standard synthetic protocols for preparing 2-Vinyl-4-nitro-1H-benzimidazole and its derivatives?

Category: Synthesis Methodology Answer: A common approach involves condensation reactions. For example, refluxing a benzimidazole precursor (e.g., 4-nitro-1H-benzimidazole) with vinyl-containing reagents (e.g., vinyl halides or aldehydes) in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the product is purified via recrystallization or column chromatography . For nitro-group stability, ensure reactions are conducted below 80°C to prevent decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Category: Structural Characterization Answer:

- IR Spectroscopy : Identifies nitro (N–O stretch at ~1520–1350 cm⁻¹) and vinyl (C=C stretch at ~1630–1600 cm⁻¹) groups.

- NMR : ¹H NMR resolves vinyl protons (δ 5.0–6.5 ppm as multiplet) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms nitro-substituted carbons (δ 140–150 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP-3 resolve structural ambiguities in nitro-substituted benzimidazoles?

Category: Structural Analysis Answer:

- SHELXL : Refine crystal structures using high-resolution X-ray data. For nitro groups, apply restraints on anisotropic displacement parameters to account for potential disorder .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty. Use the GUI to overlay experimental and simulated powder diffraction patterns for phase validation .

- Example Workflow: Collect single-crystal data (Mo-Kα radiation, λ = 0.71073 Å), solve via direct methods (SHELXS), refine with SHELXL (R-factor < 5%), and generate publication-ready figures with ORTEP-3 .

Q. What methodological considerations are critical when designing biological activity studies for this compound derivatives?

Category: Biological Evaluation Answer:

- In Vitro Models : Use cell lines (e.g., HeLa or MCF-7) for cytotoxicity assays (MTT protocol). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1%) .

- Dose-Response Analysis : Perform 3–5 replicates per concentration (e.g., 1–100 µM) and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

- Mechanistic Studies : Pair with molecular docking (AutoDock Vina) to predict binding to targets like BVDV NS5B polymerase, followed by MM-PBSA validation .

Q. How can thermal stability data (TGA/DTA) inform synthetic optimization of nitro-benzimidazoles?

Category: Material Stability Answer:

- TGA : Run under nitrogen (heating rate 10°C/min). A sharp weight loss at 200–250°C indicates nitro-group decomposition; optimize synthetic steps to reduce residual solvents that lower decomposition onset .

- DTA : Identify phase transitions. Exothermic peaks above 250°C suggest oxidative degradation—avoid open-air storage .

Q. What strategies mitigate challenges in regioselective functionalization of the benzimidazole core?

Category: Synthetic Chemistry Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at C4) to direct electrophilic substitution to C2 or C5 positions .

- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for vinyl group introduction at C2. Pre-activate the benzimidazole with a triflate leaving group .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of 2-Vinyl-4-nitro-1H-benzimidazole and related compounds:

Detailed Analysis

2-(2-Pyridin-4-yl-vinyl)-1H-benzimidazole

- Structural Features: The pyridinyl substituent introduces a nitrogen heteroatom capable of metal coordination and hydrogen bonding. The E-conformation of the vinyl group was confirmed via X-ray crystallography, leading to non-planar molecular geometry .

- Biological Implications : The pyridinyl group may enhance binding to metalloenzymes or receptors, differing from the nitro group’s electron-withdrawing effects in the target compound.

1-(1H-Benzimidazol-2-yl)-4-nitrobenzene Solvate

- Structural Features : The nitro group is located on a benzene ring attached via a single bond to the benzimidazole core. This arrangement reduces conjugation with the benzimidazole system compared to direct substitution .

2-Heptadecyl-4-nitro-1H-benzimidazole

- Lipophilicity : The long alkyl chain at position 2 drastically increases hydrophobicity, making this compound suitable for lipid membrane penetration. This contrasts with the vinyl group’s moderate hydrophobicity .

- Activity : Likely optimized for topical or membrane-targeted applications rather than systemic use.

5-Nitro-1H-benzo[d]imidazole

- Electronic Effects: Positional isomerism at C5 vs.

Triazole-Modified Benzimidazole

- Functional Groups : The triazole ring enables π-π stacking and hydrogen bonding, while the nitrobenzyl group adds steric bulk. This compound’s synthesis emphasizes click chemistry strategies, differing from traditional condensation methods used for vinyl-nitro derivatives .

属性

IUPAC Name |

2-ethenyl-4-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-2-8-10-6-4-3-5-7(12(13)14)9(6)11-8/h2-5H,1H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUABWYQFMPXBDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=C(N1)C=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。